molecular formula C7H6BrF2N B2777040 2-(3-Bromo-1-bicyclo[1.1.1]pentanyl)-2,2-difluoroacetonitrile CAS No. 2460750-39-2

2-(3-Bromo-1-bicyclo[1.1.1]pentanyl)-2,2-difluoroacetonitrile

Cat. No. B2777040
CAS RN: 2460750-39-2
M. Wt: 222.033
InChI Key: SIHVAXVZGJWZIU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves reactions with [1.1.1]propellane . For example, a 3-component reaction between N-benzyl ketimines, [1.1.1]propellane, and pinacol boronates can generate benzylamine bicyclo[1.1.1]pentane (BCP) pinacol boronates . These structures are analogous to highly sought diarylmethanamine cores, which are common motifs in bioactive molecules .


Molecular Structure Analysis

The molecular structure of related compounds has been studied using methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .


Chemical Reactions Analysis

Bicyclo[1.1.1]pentyl metal reagents can be used to synthesize 1,3-disubstituted BCP derivatives . Propellane is reduced by lithium 4,4′-di-tert-butylbiphenylide (LiDBB) to afford 1,3-dilithiated BCP, which can react with various electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied . For example, fluorinated bicyclo[1.1.1]pentanes are highly desirable building blocks in medicinal chemistry .

Scientific Research Applications

Pharmaceutical Research

This compound is a valuable intermediate in the synthesis of pharmaceuticals. Its unique structure, incorporating a bicyclo[1.1.1]pentane moiety, is of interest due to its potential to improve pharmacokinetic properties of drugs . The difluoroacetonitrile group can act as a bioisostere for other functional groups, potentially leading to the development of novel therapeutics with enhanced stability and efficacy.

Future Directions

The use of bridgehead-disubstituted bridged bicyclic compounds has seen enormous growth in recent years . The synthesis of bridge-functionalised species is highly challenging but would open up many new opportunities for molecular design . The additional exit vectors from the bridge positions provide opportunities to explore chemical space that is inaccessible to aromatic motifs .

properties

IUPAC Name

2-(3-bromo-1-bicyclo[1.1.1]pentanyl)-2,2-difluoroacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrF2N/c8-6-1-5(2-6,3-6)7(9,10)4-11/h1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIHVAXVZGJWZIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)Br)C(C#N)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrF2N
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Bromo-1-bicyclo[1.1.1]pentanyl)-2,2-difluoroacetonitrile

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